molecular formula C14H20N2O3 B12314018 Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate

Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate

Cat. No.: B12314018
M. Wt: 264.32 g/mol
InChI Key: NOUZCRDVTVWFRZ-UHFFFAOYSA-N
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Description

Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-(3-oxo-4-pyridin-4-ylbutan-2-yl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-10(16-13(18)19-14(2,3)4)12(17)9-11-5-7-15-8-6-11/h5-8,10H,9H2,1-4H3,(H,16,18)

InChI Key

NOUZCRDVTVWFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CC=NC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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